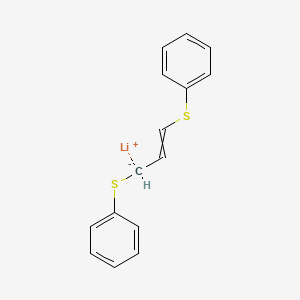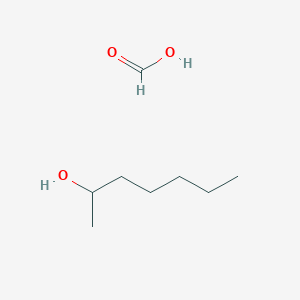![molecular formula C10H19NO4 B14333281 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane CAS No. 106074-68-4](/img/structure/B14333281.png)
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 35 bonds, including 16 non-hydrogen bonds, one six-membered ring, one twelve-membered ring, one secondary amine (aliphatic), and four ether groups (aliphatic)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes and conditions are usually tailored to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.
Comparación Con Compuestos Similares
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane can be compared with other similar compounds, such as:
13-oxa-3,6,9,15-tetraazabicyclo[9.3.1]pentadecane: This compound has a similar bicyclic structure but contains additional nitrogen atoms, which may confer different chemical and biological properties.
Other bicyclic compounds: Various bicyclic compounds with different functional groups and ring sizes can be compared to highlight the unique features of this compound.
The uniqueness of 3,6,9,15-Tetraoxa-13-azabicyclo[93
Propiedades
Número CAS |
106074-68-4 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
3,6,9,15-tetraoxa-13-azabicyclo[9.3.1]pentadecane |
InChI |
InChI=1S/C10H19NO4/c1-3-13-7-9-5-11-6-10(15-9)8-14-4-2-12-1/h9-11H,1-8H2 |
Clave InChI |
OJRGVFJMHOGAQH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2CNCC(O2)COCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
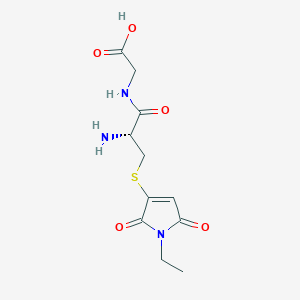
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
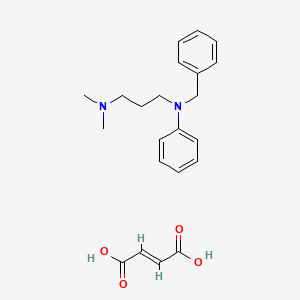
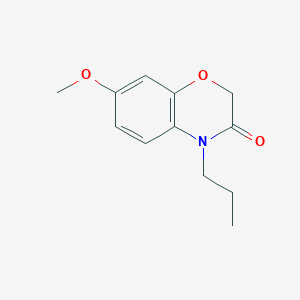
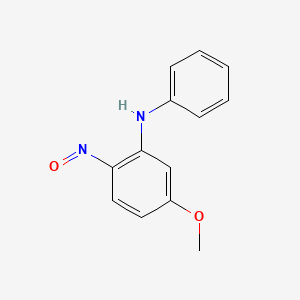
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)

methanethione](/img/structure/B14333271.png)
